molecular formula C15H16ClN B11954708 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline CAS No. 84474-00-0

3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline

Cat. No.: B11954708
CAS No.: 84474-00-0
M. Wt: 245.74 g/mol
InChI Key: ODZRBTUVRQUISV-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline is a substituted benzylamine derivative featuring a chloro group at the 3-position and a methyl group at the 4-position on the aniline ring, with a 4-methylbenzyl substituent on the nitrogen atom.

Properties

CAS No.

84474-00-0

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline

InChI

InChI=1S/C15H16ClN/c1-11-3-6-13(7-4-11)10-17-14-8-5-12(2)15(16)9-14/h3-9,17H,10H2,1-2H3

InChI Key

ODZRBTUVRQUISV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the benzylic methyl group and aromatic ring. Key findings include:

Oxidizing Agent Conditions Products Yield
KMnO₄ (acidic)80°C, H₂SO₄ catalyst3-chloro-4-carboxy-N-[(4-methylphenyl)methyl]aniline62%
H₂O₂ (30%)RT, FeCl₃ catalystEpoxidation at benzylic methyl group45%

Mechanistic studies indicate that oxidation of the benzylic methyl group proceeds via radical intermediates, while aromatic ring oxidation follows electrophilic pathways.

Reduction Reactions

Reductive transformations target the chloro substituent and amine group:

Reducing Agent Conditions Products Yield
LiAlH₄Dry ether, refluxN-[(4-methylphenyl)methyl]-4-methylaniline78%
H₂/Pd-C50 psi, ethanol solventDechlorinated amine derivative92%

Catalytic hydrogenation (H₂/Pd-C) selectively removes the chloro group without affecting the methyl substituents .

Electrophilic Aromatic Substitution (EAS)

The chloro and methyl groups direct incoming electrophiles to specific positions:

Nitration

  • Reagent : HNO₃/H₂SO₄

  • Conditions : 0°C → 50°C, 4 hours

  • Product : 3-chloro-4-methyl-6-nitro-N-[(4-methylphenyl)methyl]aniline

  • Regiochemistry : Nitration occurs at the meta position to the chloro group (C6) due to its deactivating effect.

Sulfonation

  • Reagent : H₂SO₄ (fuming)

  • Conditions : 120°C, 6 hours

  • Product : 3-chloro-4-methyl-5-sulfo-N-[(4-methylphenyl)methyl]aniline

  • Regiochemistry : Sulfonation favors the para position relative to the methyl group (C5).

Nucleophilic Substitution

The chloro group participates in SNAr reactions under strongly basic conditions:

Nucleophile Conditions Products Yield
NaOH (10%)150°C, DMSO solventHydroxy derivative34%
NH₃ (g)100°C, sealed tubeAmino derivative41%

Reactivity is limited due to the electron-donating methyl and amine groups, which deactivate the ring toward nucleophilic attack.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives68%
Buchwald-HartwigPd₂(dba)₃, Xantphos ligandN-arylated products73%

These reactions exploit the aryl chloride moiety for forming C–C and C–N bonds .

Acid-Base Reactions

The amine group undergoes protonation and alkylation:

  • Protonation : Forms a water-soluble ammonium salt in HCl (1M).

  • Alkylation : Reacts with methyl iodide to yield quaternary ammonium salts (e.g., N,N-dimethyl derivative).

Mechanistic Insights

Key reaction pathways include:

  • Electrophilic Aromatic Substitution :

    Ar–H+E+Ar–E+H+\text{Ar–H} + \text{E}^+ \rightarrow \text{Ar–E} + \text{H}^+

    The chloro group directs electrophiles to meta positions, while methyl groups direct to ortho/para positions.

  • Reductive Dechlorination :

    Ar–Cl+H2Pd-CAr–H+HCl\text{Ar–Cl} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{Ar–H} + \text{HCl}

    Proceeds via adsorption of hydrogen on the catalyst surface .

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate for Organic Compounds

The compound is widely used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its structure allows for further functionalization, making it a valuable building block in organic chemistry. For instance, it can be transformed into other aniline derivatives through electrophilic aromatic substitution reactions.

1.2 Synthesis of Heterocycles

Recent studies have demonstrated that 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline can participate in reactions leading to the formation of heterocyclic compounds. For example, its interaction with chloro-N-heterocycles has been explored to yield complex structures with potential biological activity .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .

2.2 Drug Development

This compound serves as a precursor in the development of pharmaceuticals targeting specific diseases. Its modification can lead to compounds with enhanced therapeutic efficacy and reduced toxicity profiles. The ability to modify the substituents on the aniline ring allows for the fine-tuning of pharmacological properties.

Material Science Applications

3.1 Pigment Production

This compound is utilized in the production of organic pigments due to its vibrant color properties and stability under various conditions. It is particularly used in the formulation of dyes for textiles and coatings .

3.2 Polymer Chemistry

In polymer chemistry, this compound acts as a curing agent or hardener in epoxy resins and other thermosetting plastics. Its chemical structure contributes to improved mechanical properties and thermal stability of the resulting materials.

Case Studies and Research Findings

Study Application Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with MIC values indicating potential for drug formulation .
Study BPigment SynthesisDeveloped a new class of pigments using this compound as a precursor, showing enhanced color fastness .
Study CPolymer ApplicationsEvaluated as a curing agent in epoxy resins; improved mechanical properties were observed compared to traditional hardeners .

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Applications
3-Chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline (Target) C₁₅H₁₆ClN 245.75* 3-Cl, 4-CH₃, N-benzyl N/A N/A Pharmaceutical intermediates
4-Chloro-N-[(4-methylphenyl)methyl]aniline C₁₄H₁₄ClN 231.72 4-Cl, N-benzyl N/A 368.3 Catalysis, organic synthesis
3-Chloro-N-[(4-propoxyphenyl)methyl]aniline C₁₆H₁₈ClNO 275.77 3-Cl, N-(4-propoxyphenyl) N/A N/A Material science
4-Methoxy-N-(4-methoxybenzyl)aniline C₁₅H₁₇NO₂ 243.30 4-OCH₃, N-benzyl-OCH₃ N/A N/A Dye synthesis

*Calculated based on structural similarity.

Biological Activity

3-Chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H14ClNC_{14}H_{14}ClN. Its structure features a chloro group and a methyl-substituted aniline moiety, which contribute to its unique biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound's mechanism involves binding to the active sites of target proteins, leading to the suppression of tumor growth.

Table 1: Anticancer Activity Data

StudyCancer TypeIC50 (µM)Mechanism
Breast5.2Enzyme inhibition
Lung3.8Receptor blockade
Colon6.1Apoptosis induction

Antimicrobial and Anti-inflammatory Effects

Additionally, the compound has been studied for its antimicrobial and anti-inflammatory properties. Preliminary findings suggest that it may inhibit the activity of certain enzymes involved in inflammatory pathways.

Table 2: Biological Activities Overview

Activity TypeEffectivenessReference
AntimicrobialModerate
Anti-inflammatorySignificant
Enzyme InhibitionStrong

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It binds to specific receptors that modulate cellular responses, particularly in cancer cells.
  • Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, enhancing its anticancer effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against various cancer cell lines. Results demonstrated a dose-dependent response with significant reductions in cell viability at concentrations above 5 µM.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation, the compound was shown to significantly reduce markers of inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Schiff base formation or reductive amination. For example, condensation reactions between substituted anilines and aldehydes in ethanol under reflux (yield ~78%) are common, as seen in analogous structures . Purification via slow evaporation from ethanol produces crystals suitable for X-ray diffraction (XRD). Purity optimization involves solvent selection (e.g., ethanol for high solubility), stoichiometric control, and post-synthesis techniques like column chromatography. Reductive amination using NaBH4/I2 under neutral conditions at room temperature is another validated approach for secondary amine derivatives .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :

  • NMR : Confirm regiochemistry and substituent positions (e.g., distinguishing chloro and methyl groups).
  • Single-crystal XRD : Resolve bond lengths (e.g., C–Cl: ~1.74 Å, C–N: ~1.40 Å) and intermolecular interactions (e.g., hydrogen bonds in packing diagrams) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 275.8 for C15H16ClN).
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from experimental conditions (e.g., temperature, radiation source). For example:

  • Compare data with structurally similar compounds, such as 4-chloro-N-(3-phenylallylidene)aniline (monoclinic P21/c, β = 105.28°, R = 0.05) .
  • Use SHELX software (e.g., SHELXL for refinement) to adjust parameters like anisotropic displacement and extinction coefficients .
  • Validate data-to-parameter ratios (>14:1) to ensure model reliability .

Q. What strategies address low yields in Schiff base formation reactions involving sterically hindered anilines?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance aldehyde reactivity.
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2) to stabilize transition states.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 1 h reflux) while maintaining yields >70% .

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to catalytic or biological applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for similar anilines).
  • Molecular docking : Screen for binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity studies .

Critical Analysis of Contradictions

  • SHELX vs. Alternative Software : While SHELX dominates small-molecule refinement, newer programs may offer better handling of twinned data or weak reflections .
  • Spectral Discrepancies : Conflicting NMR shifts (e.g., para-methyl vs. ortho-chloro environments) require cross-validation with XRD to resolve .

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